1-ethyl-N-(imidazo[1,2-a]pyrazin-3-ylmethyl)cyclobutan-1-amine
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Overview
Description
1-ethyl-N-(imidazo[1,2-a]pyrazin-3-ylmethyl)cyclobutan-1-amine is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The imidazo[1,2-a]pyrazine scaffold is particularly notable for its applications in medicinal chemistry and organic synthesis due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-N-(imidazo[1,2-a]pyrazin-3-ylmethyl)cyclobutan-1-amine typically involves multi-step organic reactions. One common approach is the condensation of an imidazo[1,2-a]pyrazine derivative with a cyclobutanamine derivative under controlled conditions. This process often requires the use of catalysts and specific reaction conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost, and efficiency. Industrial synthesis often employs advanced techniques such as microwave-assisted synthesis or high-throughput screening to optimize reaction conditions and improve yield.
Chemical Reactions Analysis
Types of Reactions
1-ethyl-N-(imidazo[1,2-a]pyrazin-3-ylmethyl)cyclobutan-1-amine can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can result in a wide range of products depending on the substituent introduced.
Scientific Research Applications
1-ethyl-N-(imidazo[1,2-a]pyrazin-3-ylmethyl)cyclobutan-1-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a catalyst in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-ethyl-N-(imidazo[1,2-a]pyrazin-3-ylmethyl)cyclobutan-1-amine involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar heterocyclic structure and are also used in medicinal chemistry and organic synthesis.
Imidazo[1,2-a]pyrimidines: Another class of heterocyclic compounds with similar applications and reactivity.
Imidazo[1,2-a]pyrazines: Compounds with variations in the substituents on the imidazo[1,2-a]pyrazine scaffold, leading to different properties and applications.
Uniqueness
1-ethyl-N-(imidazo[1,2-a]pyrazin-3-ylmethyl)cyclobutan-1-amine is unique due to its specific structural features, which confer distinct reactivity and biological activity. Its cyclobutan-1-amine moiety, in particular, provides unique steric and electronic properties that differentiate it from other similar compounds.
Properties
IUPAC Name |
1-ethyl-N-(imidazo[1,2-a]pyrazin-3-ylmethyl)cyclobutan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4/c1-2-13(4-3-5-13)16-9-11-8-15-12-10-14-6-7-17(11)12/h6-8,10,16H,2-5,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQVVZVHXAYAGAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCC1)NCC2=CN=C3N2C=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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